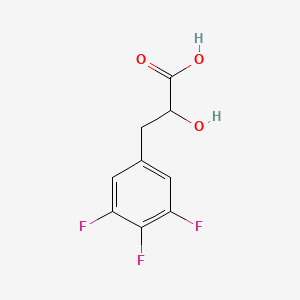
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a difluoroethyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this method economically viable .
化学反応の分析
Types of Reactions
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: 4-(1,1-Difluoroethyl)-2-fluorobenzoic acid.
Reduction: 4-(1,1-Difluoroethyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde depends on its specific applicationThe difluoroethyl group can also impact the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
Uniqueness
4-(1,1-Difluoroethyl)-2-fluorobenzaldehyde is unique due to the combination of the difluoroethyl group and the fluorine atom on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H7F3O |
|---|---|
分子量 |
188.15 g/mol |
IUPAC名 |
4-(1,1-difluoroethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7F3O/c1-9(11,12)7-3-2-6(5-13)8(10)4-7/h2-5H,1H3 |
InChIキー |
OUCCFFBAXNFVMV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)C=O)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)


![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)






